molecular formula C12H7Br2N3O B3572990 6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

Cat. No.: B3572990
M. Wt: 369.01 g/mol
InChI Key: QPYOCBVCWHCXFU-UHFFFAOYSA-N
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Description

“6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide” is a chemical compound with the molecular formula C12H7Br2N3 . It is part of a class of compounds known as triazolopyridines, which are nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolopyridine core with bromophenyl groups attached . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    The compound 6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide can be synthesized using chlorinated agents under mild conditions, as demonstrated by the synthesis of related triazolopyridines (El-Kurdi et al., 2021).

  • Structural Analysis

    X-ray diffraction is a key method for characterizing the structure of such compounds, providing detailed insights into their molecular arrangements and crystallography (El-Kurdi et al., 2021).

Chemical Properties and Reactions

  • Oxidative Cyclization

    This compound is part of a family where oxidative N-N bond formation is significant, as shown in the synthesis of 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting the potential for forming complex heterocyclic structures (Zheng et al., 2014).

  • Formation in Cross-Coupling Reactions

    Derivatives of this compound, such as the bromophenyl derivative, have been utilized in Suzuki and Sonogashira cross-coupling reactions, indicating their versatility in organic synthesis (Ábrányi‐Balogh et al., 2013).

Biological and Pharmacological Aspects

  • Antimicrobial Activities

    Compounds in the 1,2,4-triazolo[1,5-a]pyridine family have shown potential in antimicrobial applications. Their structures can be modified to enhance these properties, as seen in the synthesis of novel derivatives with promising antibacterial and antifungal activities (Suresh et al., 2016).

  • Antioxidant Properties

    Derivatives of [1,2,4]triazolo[1,5-a]pyridine, including those with bromine atoms, have been synthesized and evaluated for their antioxidant activity. These studies are crucial for understanding the potential therapeutic applications of these compounds (Smolsky et al., 2022).

  • Potential as Anticancer Agents

    Some derivatives have been evaluated for their anticancer activities, suggesting that certain functional groups in the structure can significantly influence their biological activity (Rostom et al., 2011).

  • Analgesic and Anti-inflammatory Effects

    Fused heterocyclic ring systems incorporating the 1,2,4-triazolo[1,5-a]pyridine structure have been synthesized and shown to possess analgesic and anti-inflammatory properties, highlighting their potential in medical applications (Shaaban et al., 2008).

Future Directions

The future directions for research on “6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given their structural complexity and rich nitrogen content, these compounds could be of interest in medicinal chemistry, materials science, and other fields .

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)-3-oxido-[1,2,4]triazolo[1,5-a]pyridin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N3O/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-16(11)17(12)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYOCBVCWHCXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[N+](N3C=C(C=CC3=N2)Br)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Reactant of Route 2
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Reactant of Route 3
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Reactant of Route 4
Reactant of Route 4
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Reactant of Route 5
Reactant of Route 5
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide
Reactant of Route 6
6-bromo-2-(4-bromophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide

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